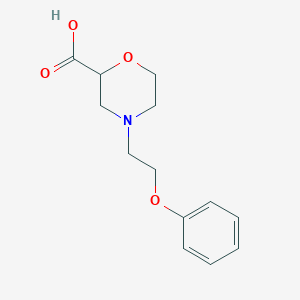

4-(2-Phenoxy-ethyl)-morpholine-2-carboxylic acid

Descripción

BenchChem offers high-quality 4-(2-Phenoxy-ethyl)-morpholine-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2-Phenoxy-ethyl)-morpholine-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

4-(2-phenoxyethyl)morpholine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO4/c15-13(16)12-10-14(7-9-18-12)6-8-17-11-4-2-1-3-5-11/h1-5,12H,6-10H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDBVIDWMNBFEPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CN1CCOC2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Introduction: The Morpholine Scaffold as a Privileged Structure in Medicinal Chemistry

An In-depth Technical Guide to the Chemical Properties of 4-(2-Phenoxy-ethyl)-morpholine-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

The morpholine heterocycle is a cornerstone in modern medicinal chemistry, frequently incorporated into the design of novel therapeutic agents.[1][2][3][4] Its prevalence in numerous approved and experimental drugs stems from a unique combination of advantageous physicochemical, biological, and metabolic properties.[1][2] The morpholine ring is not merely a passive linker but often plays an active role in defining a compound's pharmacophore, enhancing potency, and optimizing pharmacokinetic profiles.[1][5]

This guide provides a detailed examination of the chemical properties of a specific morpholine derivative, 4-(2-Phenoxy-ethyl)-morpholine-2-carboxylic acid. By dissecting its structure, synthesis, and predicted chemical behavior, we aim to provide researchers and drug development professionals with a comprehensive understanding of this compound's potential as a building block in the synthesis of novel bioactive molecules.

Molecular Structure and Physicochemical Properties

4-(2-Phenoxy-ethyl)-morpholine-2-carboxylic acid incorporates three key functional groups: a morpholine ring, a phenoxyethyl substituent at the 4-position (the nitrogen atom), and a carboxylic acid at the 2-position. This combination of a lipophilic aromatic group, a flexible ether linkage, a basic nitrogen, and an acidic carboxylic acid suggests a molecule with a nuanced balance of properties.

| Property | Value | Source |

| Molecular Formula | C13H17NO4 | Santa Cruz Biotechnology[6] |

| Molecular Weight | 251.28 g/mol | Santa Cruz Biotechnology[6] |

| Predicted XLogP3-AA | ~1.0 | Estimated based on related structures |

| Predicted pKa (Carboxylic Acid) | ~3-5 | Analogy to similar carboxylic acids |

| Predicted pKa (Morpholine Nitrogen) | ~5-7 | Analogy to N-substituted morpholines |

Note: Predicted values are estimations based on the properties of structurally related compounds and should be confirmed experimentally.

Proposed Synthesis Pathway

Experimental Protocol: Synthesis of 4-(2-Phenoxy-ethyl)-morpholine-2-carboxylic acid

Materials:

-

Morpholine-2-carboxylic acid

-

2-Phenoxyethyl bromide (or tosylate)

-

Potassium carbonate (K2CO3)

-

Acetonitrile (CH3CN)

-

Hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO4)

Procedure:

-

Reaction Setup: To a solution of morpholine-2-carboxylic acid (1 equivalent) in acetonitrile, add potassium carbonate (2.5 equivalents).

-

Alkylation: Add 2-phenoxyethyl bromide (1.1 equivalents) to the suspension.

-

Reaction Conditions: Heat the reaction mixture to 60-70 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: After completion, cool the reaction mixture to room temperature and filter to remove inorganic salts. Concentrate the filtrate under reduced pressure.

-

Extraction: Dissolve the residue in water and adjust the pH to ~3-4 with 1M HCl. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure 4-(2-Phenoxy-ethyl)-morpholine-2-carboxylic acid.

Diagram of the Proposed Synthetic Workflow:

Caption: Proposed synthesis of 4-(2-Phenoxy-ethyl)-morpholine-2-carboxylic acid.

Predicted Spectroscopic and Analytical Data

The structural elucidation of 4-(2-Phenoxy-ethyl)-morpholine-2-carboxylic acid would rely on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the phenoxy group (likely in the δ 6.8-7.4 ppm region), the methylene protons of the phenoxyethyl group (as triplets or multiplets), the protons of the morpholine ring (in the δ 2.5-4.5 ppm range), and a broad singlet for the carboxylic acid proton (typically > δ 10 ppm). The diastereotopic nature of the morpholine ring protons adjacent to the chiral center at C2 would likely result in complex splitting patterns.

-

¹³C NMR: The carbon NMR spectrum would show signals for the aromatic carbons, the aliphatic carbons of the phenoxyethyl chain, the carbons of the morpholine ring (with the carbon bearing the oxygen, C2, and C6 appearing downfield), and a signal for the carbonyl carbon of the carboxylic acid (typically in the δ 170-180 ppm region).

Infrared (IR) Spectroscopy

The IR spectrum would be characterized by a broad O-H stretching band for the carboxylic acid (around 2500-3300 cm⁻¹), a sharp C=O stretching band for the carbonyl group (around 1700-1730 cm⁻¹), C-O-C stretching bands for the ether linkages (around 1100-1250 cm⁻¹), and C-H stretching bands for the aromatic and aliphatic moieties.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula (C13H17NO4). The fragmentation pattern in the mass spectrum would likely show characteristic losses of the carboxylic acid group, the phenoxyethyl side chain, and fragmentation of the morpholine ring.

Reactivity and Stability

The chemical reactivity of 4-(2-Phenoxy-ethyl)-morpholine-2-carboxylic acid is dictated by its functional groups:

-

Carboxylic Acid: This group can undergo typical reactions such as esterification, amidation, and reduction to the corresponding alcohol. Its acidity will be influenced by the electron-withdrawing effect of the adjacent morpholine ring.

-

Morpholine Nitrogen: The tertiary amine is basic and can be protonated to form a salt. It can also be oxidized or participate in other reactions typical of tertiary amines.

-

Ether Linkages: The ether groups are generally stable but can be cleaved under harsh acidic conditions.

The compound is expected to be stable under standard laboratory conditions. However, prolonged exposure to strong acids or bases, high temperatures, or strong oxidizing agents could lead to degradation.

Quality Control and Analytical Methods

For research and development purposes, the purity and identity of 4-(2-Phenoxy-ethyl)-morpholine-2-carboxylic acid should be rigorously controlled.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method would be suitable for assessing the purity of the compound. A C18 column with a mobile phase gradient of water (with an acidic modifier like formic or trifluoroacetic acid) and acetonitrile or methanol would likely provide good separation from starting materials and byproducts. Detection can be achieved using a UV detector, monitoring at a wavelength corresponding to the absorbance of the phenyl ring (around 254 nm).

Gas Chromatography-Mass Spectrometry (GC-MS)

Direct analysis by GC-MS may be challenging due to the low volatility and polar nature of the carboxylic acid. However, derivatization of the carboxylic acid to a more volatile ester (e.g., a methyl or silyl ester) could enable GC-MS analysis for impurity profiling.[1][2][4]

Potential Applications in Drug Discovery and Development

Given the prevalence of the morpholine scaffold in bioactive molecules, 4-(2-Phenoxy-ethyl)-morpholine-2-carboxylic acid represents a versatile building block for the synthesis of more complex drug candidates.[1][2][3] The presence of the carboxylic acid provides a convenient handle for further chemical modifications, such as amide bond formation to incorporate the molecule into peptide-based drugs or other complex architectures. The phenoxyethyl group can be modified to explore structure-activity relationships (SAR) by introducing different substituents on the phenyl ring.

The combination of a morpholine ring, known to often improve pharmacokinetic properties, with a flexible linker and a reactive handle makes this compound an attractive starting point for the development of novel therapeutics targeting a wide range of biological targets.

Conclusion

4-(2-Phenoxy-ethyl)-morpholine-2-carboxylic acid is a compound of significant interest for medicinal chemists and drug discovery scientists. While specific experimental data for this molecule is not widely published, its chemical properties can be reliably predicted based on the well-understood chemistry of its constituent functional groups and the extensive literature on related morpholine derivatives. Its versatile structure, combining a privileged morpholine scaffold with a modifiable phenoxyethyl group and a reactive carboxylic acid, positions it as a valuable tool for the synthesis of the next generation of therapeutic agents. As with any novel compound, the proposed properties and synthetic routes in this guide should be validated through rigorous experimental investigation.

References

-

A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. PubMed. [Link]

-

Occurrence of Morpholine in Central Nervous System Drug Discovery. PMC. [Link]

-

Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Taylor & Francis Online. [Link]

-

An updated review on morpholine derivatives with their pharmacological actions. ResearchGate. [Link]

-

Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Publications. [Link]

-

4-(2-Phenoxyethyl)morpholine | C12H17NO2. PubChem. [Link]

-

Utility of the alkylation process a, Derivatizations of morpholine... ResearchGate. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 6. chembk.com [chembk.com]

- 7. researchgate.net [researchgate.net]

Review of morpholine-2-carboxylic acid derivatives in medicinal chemistry

An In-Depth Technical Guide to Morpholine-2-Carboxylic Acid Derivatives in Medicinal Chemistry

Abstract

The morpholine-2-carboxylic acid scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its versatile physicochemical properties and its presence in numerous clinically successful therapeutic agents. This guide provides an in-depth analysis of its role, beginning with the strategic advantages it confers upon a molecule, followed by a detailed examination of robust synthetic methodologies. We explore its application through two distinct case studies: the development of potent kinase inhibitors targeting the PI3K/mTOR pathway in oncology and the design of CNS-active agents such as the antidepressant Reboxetine. Furthermore, we delve into its function as a constrained peptidomimetic for modulating protein-protein interactions. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the causality behind experimental choices and providing validated, step-by-step protocols for key synthetic transformations.

The Morpholine-2-Carboxylic Acid Core: A Privileged Scaffold

The morpholine ring is a six-membered heterocycle containing both an amine and an ether functional group. The strategic placement of a carboxylic acid at the C-2 position creates a chiral, non-proteinogenic amino acid analogue that offers several distinct advantages in drug design.

-

Physicochemical and Pharmacokinetic (PK) Modulation: The morpholine moiety is a powerful tool for optimizing a drug candidate's PK profile. The basic nitrogen atom (pKa typically around 7.4) can be protonated at physiological pH, enhancing aqueous solubility. Simultaneously, the overall structure provides a balance of hydrophilic and lipophilic character, which can improve properties like cell permeability and even facilitate passage across the blood-brain barrier (BBB).[1][2][3][4]

-

Structural Rigidity and Conformational Constraint: Unlike flexible aliphatic chains, the cyclic nature of the morpholine-2-carboxylic acid scaffold reduces the conformational freedom of a molecule. This pre-organization can lead to a lower entropic penalty upon binding to a biological target, resulting in higher affinity and potency. This property is particularly valuable in its application as a peptidomimetic, where it can serve as a constrained mimic of amino acids like proline or induce stable β-turn secondary structures.[5][6]

-

Vectorial Display of Substituents: The chair-like conformation of the morpholine ring allows for the precise spatial arrangement of substituents. Functional groups can be placed in specific axial or equatorial positions, enabling chemists to fine-tune interactions with target proteins and explore structure-activity relationships (SAR) in a highly controlled manner.[2]

-

Metabolic Stability: The morpholine ring is generally more resistant to metabolic degradation compared to more labile functional groups, potentially leading to improved in vivo half-life and bioavailability.[3]

Synthesis of Key Intermediates

The utility of the morpholine-2-carboxylic acid scaffold is underpinned by efficient and stereocontrolled synthetic routes. A particularly noteworthy method is the chromatography-free synthesis of enantiopure (S)-N-Boc-morpholine-2-carboxylic acid developed by researchers at Pfizer, which offers high process throughput suitable for large-scale production.[7]

Synthetic Workflow Diagram

The following diagram illustrates a highly efficient, scalable synthesis starting from commercially available (S)-epichlorohydrin.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Occurrence of Morpholine in Central Nervous System Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 6. Peptidomimetics of Beta-Turn Motifs Library [chemdiv.com]

- 7. semanticscholar.org [semanticscholar.org]

Step-by-step preparation of 4-(2-Phenoxy-ethyl)-morpholine-2-carboxylic acid from morpholine precursors

This Application Note is structured to guide researchers through the high-efficiency synthesis of 4-(2-Phenoxy-ethyl)-morpholine-2-carboxylic acid .

The protocol prioritizes the Convergent Medicinal Chemistry Route , utilizing the commercially available or easily synthesized Ethyl morpholine-2-carboxylate as the primary morpholine precursor. This approach offers superior regiocontrol and scalability compared to de novo ring construction methods for this specific target.

Abstract & Strategic Rationale

The morpholine-2-carboxylic acid scaffold is a privileged structure in drug discovery, serving as a core pharmacophore in various bioactive molecules, including reboxetine analogs and peptide mimetics. This protocol details the synthesis of 4-(2-Phenoxy-ethyl)-morpholine-2-carboxylic acid , a lipophilic amino acid derivative.

Synthetic Strategy: We utilize a Convergent N-Alkylation Strategy rather than direct ring cyclization.

-

Regiocontrol: Starting with the pre-formed morpholine-2-carboxylate core eliminates regio-isomeric byproducts common in cyclization reactions (e.g., 2- vs 3-substitution).

-

Chemo-selectivity: Utilizing the ethyl ester precursor prevents competitive O-alkylation of the carboxylic acid and improves solubility in organic solvents during the coupling phase.

-

Zwitterion Management: The final hydrolysis step is optimized to handle the zwitterionic nature of the product, ensuring high recovery without tedious ion-exchange chromatography.

Retrosynthetic Analysis

The logical disconnection reveals two key precursors: the Morpholine Core (nucleophile) and the Phenoxyethyl Side Chain (electrophile).

Figure 1: Retrosynthetic disconnection showing the convergent assembly of the target.

Experimental Protocol

Phase 1: N-Alkylation of the Morpholine Core

Objective: Covalent attachment of the phenoxyethyl side chain to the morpholine nitrogen.

Critical Mechanism:

Reagents & Materials

| Reagent | MW ( g/mol ) | Equiv.[1][2][3][4] | Role | CAS No. |

| Ethyl morpholine-2-carboxylate | 159.18 | 1.0 | Core Scaffold | 135782-25-1 |

| (2-Bromoethoxy)benzene | 201.06 | 1.1 | Electrophile | 589-10-6 |

| Potassium Carbonate ( | 138.21 | 2.5 | Base (HCl Scavenger) | 584-08-7 |

| Acetonitrile (MeCN) | - | - | Solvent (Polar Aprotic) | 75-05-8 |

| Potassium Iodide (KI) | 166.00 | 0.1 | Catalyst (Finkelstein) | 7681-11-0 |

Step-by-Step Methodology

-

Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve Ethyl morpholine-2-carboxylate (1.0 g, 6.28 mmol) in anhydrous Acetonitrile (30 mL).

-

Base Activation: Add anhydrous

(2.17 g, 15.7 mmol) and catalytic KI (104 mg, 0.63 mmol). Stir at room temperature for 15 minutes.-

Expert Insight: The addition of KI generates the in situ alkyl iodide, which is a superior leaving group to bromide, accelerating the reaction rate significantly (Finkelstein reaction).

-

-

Addition: Dropwise add (2-Bromoethoxy)benzene (1.39 g, 6.91 mmol) to the suspension.

-

Reaction: Fit the flask with a reflux condenser and heat the mixture to 80°C (Reflux) for 12–16 hours under an inert atmosphere (

or Ar).-

Monitoring: Monitor via TLC (Hexane:EtOAc 1:1) or LCMS. The secondary amine starting material should disappear.

-

-

Workup:

-

Cool the mixture to room temperature.

-

Filter off the inorganic salts (

, Excess -

Concentrate the filtrate under reduced pressure to yield the crude oil.

-

-

Purification (Optional but Recommended):

-

The crude ester is often pure enough for hydrolysis. If not, purify via Flash Column Chromatography (

, 0-40% EtOAc in Hexanes). -

Target Intermediate: Ethyl 4-(2-phenoxyethyl)morpholine-2-carboxylate.

-

Phase 2: Ester Hydrolysis & Zwitterion Isolation

Objective: Deprotection of the ethyl ester to reveal the carboxylic acid functionality. Critical Challenge: The product is an amino acid (zwitterion). Standard acidic workups may trap the molecule in the aqueous phase as the hydrochloride salt.

Reagents & Materials

| Reagent | Equiv.[1][2][5] | Role |

| Intermediate Ester | 1.0 | Substrate |

| Lithium Hydroxide ( | 3.0 | Hydrolysis Agent |

| THF / Water / MeOH | 4:1:1 | Solvent System |

| 1M HCl | - | pH Adjustment |

Step-by-Step Methodology

-

Solubilization: Dissolve the Intermediate Ester (from Phase 1) in a mixture of THF (20 mL) and Methanol (5 mL).

-

Saponification: Add a solution of

(3.0 equiv) in Water (5 mL). -

Reaction: Stir vigorously at Room Temperature for 4–6 hours.

-

Validation: LCMS should show the mass shift of -28 Da (Loss of Ethyl + Gain of H).

-

-

Isolation Protocol (The "Isoelectric Point" Method):

-

Concentration: Evaporate the volatile organic solvents (THF/MeOH) under reduced pressure. You will be left with an aqueous solution of the lithium carboxylate.

-

Neutralization: Cool the aqueous residue in an ice bath. Carefully add 1M HCl dropwise.

-

Target pH: Adjust pH to ~5.5 – 6.0 . This is the approximate isoelectric point (pI) where the zwitterion is least soluble in water and most lipophilic.

-

Extraction: Extract the aqueous layer with Dichloromethane (DCM) / Isopropanol (3:1) mixture (3 x 20 mL).

-

Why this solvent? Pure DCM often fails to extract zwitterions. The addition of Isopropanol increases polarity enough to solvate the amino acid while maintaining phase separation from water.

-

-

Drying: Dry the combined organic layers over

, filter, and concentrate.

-

-

Final Purification:

-

Triturate the resulting solid with Diethyl Ether or Cold Pentane to remove traces of phenol or unreacted bromide.

-

Filter and dry under high vacuum.

-

Process Workflow Diagram

Figure 2: Operational workflow emphasizing the critical pH adjustment step for zwitterion recovery.

Analytical Validation (Self-Validating System)

To ensure the protocol was successful, compare your data against these expected parameters:

-

Appearance: White to off-white solid.

-

1H NMR (

or-

Aromatic: Multiplets at

6.9 – 7.3 ppm (5H, Phenoxy group). -

Side Chain: Triplet at

4.0 ppm ( -

Morpholine Core: Diagnostic dd at

4.2 ppm (H-2, alpha to COOH).

-

-

LC-MS:

-

Target Mass: 251.28 Da.

-

Observed Ion:

. -

Purity Check: No peak at 159.2 (Starting amine) or 201.1 (Bromide).

-

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield in Phase 1 | Incomplete alkylation due to steric hindrance. | Add 0.1 eq Potassium Iodide (KI) . Increase temp to 80°C. Ensure solvent is anhydrous. |

| Product stuck in Aqueous Phase | pH not at isoelectric point during extraction. | Carefully titrate pH to 5.5–6.0. Use n-Butanol or DCM:IPA for extraction. |

| Ester not hydrolyzing | Steric bulk of the phenoxyethyl group. | Increase LiOH to 5 eq. Heat to 50°C. Ensure MeOH is present to solubilize the ester. |

References

-

PubChem. Ethyl morpholine-2-carboxylate (Compound Summary). National Library of Medicine. [Link][6]

-

Organic Chemistry Portal. Synthesis of Morpholines. (General procedures for morpholine functionalization). [Link]

- Google Patents.WO2009082884A1 - Methods for preparing n-substituted morpholine compounds.

Sources

Application Notes and Protocols: Peptide Coupling Strategies for 4-(2-Phenoxy-ethyl)-morpholine-2-carboxylic acid

Introduction: Navigating the Challenges of Sterically Encumbered Peptide Couplings

The synthesis of peptides, fundamental building blocks in numerous therapeutic and research applications, hinges on the efficient formation of amide bonds between amino acid residues. This process, known as peptide coupling, involves the activation of a carboxylic acid moiety to facilitate its reaction with an amine.[1][2][3] While seemingly straightforward, the success of peptide coupling is highly dependent on the nature of the amino acid substrates, the choice of coupling reagents, and the reaction conditions.

A significant challenge arises when dealing with sterically hindered carboxylic acids, such as 4-(2-Phenoxy-ethyl)-morpholine-2-carboxylic acid. The bulky morpholine ring and the phenoxy-ethyl substituent in close proximity to the carboxylic acid group create a sterically encumbered environment, which can impede the approach of the amine nucleophile and slow down the reaction rate, often leading to incomplete reactions and low yields.[4][5] Furthermore, the risk of racemization at the chiral center of the carboxylic acid is a critical concern, as it can lead to the formation of diastereomeric peptides with altered biological activities.[6][7][8]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on selecting the optimal reagents and protocols for the successful peptide coupling of 4-(2-Phenoxy-ethyl)-morpholine-2-carboxylic acid. We will delve into the mechanistic intricacies of various coupling reagents, present a comparative analysis of their efficacy in challenging couplings, and provide detailed, field-proven protocols to maximize yield and minimize side reactions.

Selecting the Right Tool for the Job: A Comparative Analysis of Peptide Coupling Reagents

The choice of coupling reagent is paramount for overcoming the steric hindrance presented by 4-(2-Phenoxy-ethyl)-morpholine-2-carboxylic acid.[1][9] Reagents are broadly categorized into carbodiimides, phosphonium salts, and uronium/aminium salts, each with distinct mechanisms of action, advantages, and limitations.

Carbodiimide-Based Reagents: The Workhorses of Peptide Synthesis

Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC), N,N'-diisopropylcarbodiimide (DIC), and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are widely used due to their affordability and moderate reactivity.[6][10] They activate carboxylic acids by forming a highly reactive O-acylisourea intermediate.[11] However, this intermediate is prone to rearrangement into an unreactive N-acylurea byproduct and can also lead to racemization.[1][12]

To mitigate these side reactions, carbodiimides are almost always used in conjunction with additives like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma).[1][13][14] These additives trap the O-acylisourea intermediate to form a less reactive but more stable active ester, which is less susceptible to racemization and side reactions.[12][15]

Diagram 1: Carbodiimide-mediated peptide bond formation.

Onium Salt-Based Reagents: High-Potency Activators

For sterically demanding couplings, onium salt-based reagents are generally more effective than carbodiimides.[4][6] These reagents are categorized into phosphonium and uronium/aminium salts.

-

Phosphonium Salts: Reagents like (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP), (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP), and (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyAOP) are powerful activating agents.[1][16] They react with the carboxylate to form a highly reactive phosphonium ester. A key advantage of phosphonium salts is that they do not lead to guanidinylation side products, which can occur with uronium/aminium salts.[17]

-

Uronium/Aminium Salts: This class includes reagents such as O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU), O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (TBTU), O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU), and (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate (COMU).[16][18] These reagents are highly efficient and react rapidly.[16] HATU, in particular, is known for its high reactivity and low racemization potential, making it an excellent choice for difficult couplings.[18][19][20] COMU is a newer generation reagent that incorporates an Oxyma moiety, offering high reactivity and a better safety profile compared to benzotriazole-based reagents.[1]

Diagram 2: General mechanism of onium salt-mediated coupling.

Comparative Summary of Recommended Coupling Reagents

| Reagent Class | Examples | Advantages | Disadvantages | Best Suited For |

| Carbodiimides | DIC + Oxyma | Cost-effective, readily available. | Lower reactivity, risk of racemization and N-acylurea formation without additives. | Less sterically hindered couplings, initial screening. |

| Phosphonium Salts | PyBOP, PyAOP | High reactivity, no guanidinylation side products, good for cyclizations.[17] | Higher cost, byproducts can be difficult to remove. | Sterically hindered couplings, fragment condensation. |

| Uronium/Aminium Salts | HATU, COMU | Very high reactivity, fast reaction times, low racemization (especially HATU).[16][18] | Can cause guanidinylation of the N-terminal amine, higher cost.[17] | Highly demanding couplings, sterically hindered amino acids. |

Field-Proven Protocols for Coupling 4-(2-Phenoxy-ethyl)-morpholine-2-carboxylic acid

The following protocols are designed to provide a starting point for the successful coupling of 4-(2-Phenoxy-ethyl)-morpholine-2-carboxylic acid. Optimization of stoichiometry, reaction time, and temperature may be necessary depending on the specific amine component.

Protocol 1: High-Efficiency Coupling using HATU

This protocol is recommended for achieving high yields with minimal racemization, especially when coupling to a valuable or sterically hindered amine.

Materials:

-

4-(2-Phenoxy-ethyl)-morpholine-2-carboxylic acid

-

Amine component (e.g., amino acid ester hydrochloride)

-

HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

-

In a clean, dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-(2-Phenoxy-ethyl)-morpholine-2-carboxylic acid (1.0 eq) in anhydrous DMF.

-

Add HATU (1.1 eq) to the solution and stir for 2-3 minutes.

-

Add DIPEA (2.5 eq) to the reaction mixture and stir for another 5 minutes to pre-activate the carboxylic acid.

-

In a separate vessel, dissolve the amine component (1.2 eq) in a minimal amount of anhydrous DMF. If the amine is a hydrochloride salt, add 1.0 eq of DIPEA to neutralize it.

-

Slowly add the amine solution to the pre-activated carboxylic acid mixture.

-

Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. For highly hindered couplings, the reaction may require several hours to overnight.[4]

-

Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

-

Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the organic layer sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Diagram 3: Workflow for HATU-mediated coupling.

Protocol 2: Robust and Cost-Effective Coupling using DIC/Oxyma

This protocol offers a balance between efficiency and cost and is a good starting point for less challenging couplings or for larger-scale synthesis.

Materials:

-

4-(2-Phenoxy-ethyl)-morpholine-2-carboxylic acid

-

Amine component

-

DIC (N,N'-Diisopropylcarbodiimide)

-

Oxyma (Ethyl 2-cyano-2-(hydroxyimino)acetate)

-

Anhydrous Dichloromethane (DCM) or DMF

Procedure:

-

In a reaction vessel, dissolve 4-(2-Phenoxy-ethyl)-morpholine-2-carboxylic acid (1.0 eq) and Oxyma (1.2 eq) in anhydrous DCM or DMF.

-

Cool the solution to 0 °C in an ice bath.

-

Add DIC (1.1 eq) to the cooled solution and stir for 15-20 minutes to allow for the formation of the active ester.

-

Add the amine component (1.2 eq) to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC or LC-MS.

-

Filter the reaction mixture to remove the diisopropylurea byproduct.

-

Wash the filtrate with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

Purify the residue by flash chromatography.

Troubleshooting and Optimization

-

Low Yield: If the coupling reaction results in a low yield, consider increasing the equivalents of the coupling reagent and the amine.[4] For extremely hindered couplings, a double coupling protocol may be necessary.[4] Switching to a more powerful solvent like N-methylpyrrolidone (NMP) can also improve solvation and reaction rates.[4]

-

Racemization: To minimize racemization, perform the coupling at a lower temperature (e.g., 0 °C) and use a weaker base like N-methylmorpholine (NMM) or 2,4,6-collidine instead of DIPEA.[1][7][8] Using additives like HOAt or Oxyma is also highly effective in suppressing racemization.[13][14]

-

Side Reactions: With uronium reagents, guanidinylation of the free amine can be a side reaction. Using a slight excess of the carboxylic acid component can help to mitigate this.[17] Phosphonium reagents like PyBOP are a good alternative if guanidinylation is a persistent issue.[17]

Conclusion

The successful peptide coupling of sterically demanding carboxylic acids like 4-(2-Phenoxy-ethyl)-morpholine-2-carboxylic acid requires a careful selection of reagents and optimized protocols. While carbodiimides with additives can be effective in some cases, high-potency onium salt reagents such as HATU and PyBOP are generally recommended to overcome steric hindrance and achieve high yields with minimal side reactions. The protocols and troubleshooting guide provided in this application note offer a solid foundation for researchers to confidently tackle challenging peptide couplings and advance their synthetic endeavors.

References

- Vertex AI Search. (n.d.). The Role of HOBt and HBTU in Peptide Coupling Reactions.

- BenchChem. (2025). Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids.

- Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.

- Aapptec Peptides. (n.d.). Coupling Reagents.

- Han, S.-Y., & Kim, Y.-A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467.

- Dilun Biotechnology. (2025, August 28). Commonly Used Coupling Reagents in Peptide Synthesis.

- AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.

- BenchChem. (2025). Technical Support Center: Strategies to Prevent Racemization During Peptide Synthesis.

- Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.

- BenchChem. (2025). Technical Support Center: Prevention of Racemization in Peptide Synthesis.

- Subirós-Funosas, R., Prohens, R., Barbas, R., El-Faham, A., & Albericio, F. (2009). Oxyma: an efficient additive for peptide synthesis to replace the benzotriazole-based HOBt and HOAt with a lower risk of explosion. Chemistry – A European Journal, 15(37), 9394-9403.

- Vankal, S. (2011). APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE Review Article. International Journal of Pharmaceutical Sciences and Research, 2(5), 1085-1098.

- El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602.

- Al-Warhi, T. I., El-Faham, A., & Albericio, F. (2012). Recent development in peptide coupling reagents. Journal of Saudi Chemical Society, 16(2), 97-116.

- El-Faham, A., & Albericio, F. (2015). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 19(11), 1500-1514.

- Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide.

- Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide.

- de la Torre, B. G., & Albericio, F. (2022).

- de la Torre, B. G., & Albericio, F. (2022).

- Castro, B., Dormoy, J. R., Evin, G., & Selve, C. (1990). Phosphonium salts as peptide coupling reagents.

- Bofill, J. M. (2018). A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. Synfacts, 14(08), 0823-0823.

- Slideshare. (n.d.). Racemization in peptide synthesis.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Peptide Coupling Reagents in Modern Drug Discovery.

- Abdelmoty, I., Albericio, F., Carpino, L. A., Foxman, B. M., & Kates, S. A. (1994). The Uronium/Guanidinium Peptide Coupling Reagents: Finally the True Uronium Salts. Angewandte Chemie International Edition in English, 33(21), 2228-2230.

- BenchChem. (2025). Technical Support Center: Peptide Synthesis with Sterically Hindered D-Amino Acids.

- Limal, D., Briand, J. P., Dalbon, P., & Jolivet, M. (1989). A novel carbodiimide coupling method for synthetic peptides. Enhanced anti-peptide antibody responses. Journal of immunological methods, 117(2), 245–250.

- ResearchGate. (n.d.). Mechanism of coupling reaction facilitated by coupling reagent HATU/HOAt.

- Royal Society of Chemistry. (2024). A practical method for the synthesis of small peptides using DCC and HOBt as activators in H2O–THF while avoiding the use of protecting groups.

- Collins, J. M., Porter, K. A., & Grant, G. J. (2020). Use of excess carbodiimide for peptide synthesis at elevated temperatures.

- Katritzky, A. R., Todadze, E., Angrish, P., & Draghici, B. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 72(26), 10211-10215.

- Sigma-Aldrich. (n.d.). Overcoming Aggregation in Solid-phase Peptide Synthesis.

- G. A. B. K. A. S. A. G. (2017).

- Request PDF. (2025, August 6). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids.

- Organic Chemistry. (2021, January 18). HBTU, DIPEA Peptide Coupling Mechanism. YouTube.

- Santa Cruz Biotechnology. (n.d.). 4-(2-Phenoxy-ethyl)-morpholine-2-carboxylic acid.

Sources

- 1. bachem.com [bachem.com]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. nbinno.com [nbinno.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. A novel carbodiimide coupling method for synthetic peptides. Enhanced anti-peptide antibody responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. US10858390B2 - Use of excess carbodiimide for peptide synthesis at elevated temperatures - Google Patents [patents.google.com]

- 12. Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. semanticscholar.org [semanticscholar.org]

- 14. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. peptide.com [peptide.com]

- 17. Peptide Coupling Reagents Guide [sigmaaldrich.com]

- 18. Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology [peptidescientific.com]

- 19. ペプチドカップリング試薬のセレクションガイド [sigmaaldrich.com]

- 20. Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06655D [pubs.rsc.org]

Application Note: 4-(2-Phenoxy-ethyl)-morpholine-2-carboxylic acid as a Versatile Chiral Building Block

Introduction: The Morpholine Scaffold in Modern Drug Discovery

The morpholine ring is a privileged heterocyclic scaffold in medicinal chemistry, integral to the structure of numerous approved drugs and clinical candidates.[1][2][3] Its unique physicochemical properties—including improved aqueous solubility, metabolic stability, and a favorable lipophilic-hydrophilic balance—make it a highly desirable component in drug design.[2][4] Chiral substituted morpholines, in particular, offer precise three-dimensional arrangements of functional groups, which is often critical for optimizing target binding and therapeutic efficacy.[4][5] This application note introduces 4-(2-Phenoxy-ethyl)-morpholine-2-carboxylic acid , a functionalized chiral building block, and provides detailed protocols for its synthesis and application in the construction of complex molecular architectures.

While this specific N-substituted variant is not extensively documented, its synthesis and applications can be reliably extrapolated from well-established methodologies for similar chiral morpholine-2-carboxylic acid derivatives.[6][7] This guide provides robust, field-proven protocols adaptable for the synthesis and derivatization of this promising chiral synthon.

Synthesis and Characterization

A practical and scalable synthesis of 4-(2-Phenoxy-ethyl)-morpholine-2-carboxylic acid can be achieved through a two-step sequence starting from a commercially available morpholine-2-carboxylic acid ester, such as the methyl or ethyl ester. The sequence involves N-alkylation followed by saponification.

Protocol 1: Synthesis of 4-(2-Phenoxy-ethyl)-morpholine-2-carboxylic acid

Step A: N-Alkylation of Methyl Morpholine-2-carboxylate

-

Reaction Setup: To a solution of methyl morpholine-2-carboxylate (1.0 eq) in anhydrous acetonitrile (ACN, 10 mL/mmol) in a round-bottom flask, add potassium carbonate (K₂CO₃, 2.5 eq) and 2-phenoxyethyl bromide (1.2 eq).

-

Reaction Conditions: Heat the suspension to 80 °C and stir vigorously under a nitrogen atmosphere.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-18 hours).

-

Work-up: Cool the reaction mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude N-alkylated ester.

-

Purification: Purify the crude product by column chromatography on silica gel to obtain pure methyl 4-(2-phenoxy-ethyl)-morpholine-2-carboxylate.

Step B: Saponification to the Carboxylic Acid

-

Reaction Setup: Dissolve the purified ester from Step A in a mixture of tetrahydrofuran (THF) and water (3:1 v/v). Add lithium hydroxide (LiOH, 2.0 eq).

-

Reaction Conditions: Stir the mixture at room temperature.

-

Monitoring: Monitor the hydrolysis by TLC or LC-MS until the ester is fully consumed (typically 2-4 hours).

-

Work-up: Acidify the reaction mixture to pH ~3-4 with 1M hydrochloric acid (HCl). Extract the product with dichloromethane (DCM) or ethyl acetate (3x).

-

Isolation: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure to yield 4-(2-Phenoxy-ethyl)-morpholine-2-carboxylic acid as the final product.[8]

Expert Insight: The choice of a non-nucleophilic base like K₂CO₃ in the N-alkylation step is crucial to prevent side reactions. The subsequent saponification with LiOH is performed at room temperature to minimize the risk of epimerization at the sensitive C2 stereocenter.

| Property | Data |

| Molecular Formula | C₁₃H₁₇NO₄ |

| Molecular Weight | 251.28 g/mol |

| Appearance | Expected to be a white to off-white solid |

| Solubility | Soluble in MeOH, DCM, DMSO |

| Characterization | ¹H NMR, ¹³C NMR, HRMS, Chiral HPLC |

Table 1: Physicochemical Properties and Characterization Data.

Application in Peptide Synthesis: Amide Bond Formation

A primary application for chiral carboxylic acids is their use as building blocks in the synthesis of amides and peptidomimetics. The carboxylic acid moiety can be activated to react with a primary or secondary amine, forming a stable amide bond while preserving the integrity of the stereocenter.

Protocol 2: HATU-Mediated Amide Coupling

This protocol describes the coupling of 4-(2-Phenoxy-ethyl)-morpholine-2-carboxylic acid with a representative primary amine, benzylamine.

-

Reagent Preparation: Dissolve 4-(2-Phenoxy-ethyl)-morpholine-2-carboxylic acid (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF).

-

Activation: To the solution, add HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 eq) and N,N-Diisopropylethylamine (DIEA) (2.5 eq). Stir at room temperature for 15-20 minutes to pre-activate the carboxylic acid.

-

Amine Addition: Add benzylamine (1.1 eq) to the activated mixture.

-

Reaction: Stir the reaction at room temperature and monitor by LC-MS (typically complete within 1-3 hours).

-

Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% citric acid solution, saturated sodium bicarbonate (NaHCO₃) solution, and brine.

-

Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product via flash column chromatography to yield the desired amide.

Trustworthiness through Self-Validation: The use of additives like 1-hydroxybenzotriazole (HOBt) or reagents like HATU is a standard practice to form active esters that are less susceptible to racemization, ensuring the stereochemical integrity of the final product.[9][10] It is recommended to verify the enantiomeric excess (ee) of the final product using chiral HPLC analysis.

Caption: Workflow for HATU-mediated amide coupling.

Application in Solid-Phase Synthesis for Library Generation

The utility of 4-(2-Phenoxy-ethyl)-morpholine-2-carboxylic acid extends to solid-phase synthesis, a cornerstone of modern medicinal chemistry for the rapid generation of compound libraries. The building block can be anchored to a resin and subsequently elaborated.

Protocol 3: Immobilization onto Wang Resin

-

Resin Swelling: Swell Wang resin (1.0 eq, based on resin loading capacity) in DMF for 1 hour in a solid-phase synthesis vessel. Drain the solvent.

-

Building Block Preparation: In a separate flask, pre-activate 4-(2-Phenoxy-ethyl)-morpholine-2-carboxylic acid (4.0 eq) using DIC (Diisopropylcarbodiimide) (4.0 eq) and HOBt (4.0 eq) in a minimal amount of DMF for 20 minutes.

-

Coupling to Resin: Add the pre-activated building block solution to the swollen resin. Add a catalytic amount of DMAP (4-Dimethylaminopyridine) (0.1 eq).

-

Reaction: Agitate the mixture at room temperature for 12-16 hours.

-

Washing: Drain the reaction solution and wash the resin extensively with DMF (3x), DCM (3x), and Methanol (MeOH) (3x).

-

Capping: To cap any unreacted hydroxyl groups on the resin, treat with a solution of acetic anhydride and pyridine in DMF for 1 hour.

-

Final Wash: Wash the resin again as described in step 5 and dry under vacuum. The building block is now ready for further diversification on the solid support.

Expert Insight: Using a 4-fold excess of the carboxylic acid and coupling reagents ensures a high loading efficiency onto the resin. The final capping step is critical to prevent the formation of deletion sequences in subsequent synthetic steps, simplifying the purification of the final cleaved product.

Caption: Workflow for immobilizing the building block on Wang resin.

Conclusion

4-(2-Phenoxy-ethyl)-morpholine-2-carboxylic acid represents a valuable, multifunctional chiral building block for drug discovery and organic synthesis. The protocols detailed herein provide a robust framework for its preparation and subsequent use in both solution-phase and solid-phase chemistry. Its unique combination of a chiral morpholine core, a carboxylic acid handle for derivatization, and an N-phenoxyethyl substituent for modulating physicochemical properties makes it an attractive tool for the synthesis of novel, biologically active compounds.

References

-

Matralis, A. N., et al. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. Molecules, 25(5), 1159. [Link]

-

Kourounakis, A. P., et al. (2020). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 707-751. [Link]

-

Matralis, A. N., et al. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. PubMed. [Link]

-

Journal of Chemical Reviews. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews, 3(3), 226-248. [Link]

-

Organic Chemistry Portal. (2025). Amide synthesis by acylation. Organic Chemistry Portal. [Link]

-

Pal'chikov, V. A. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(6), 787-817. [Link]

-

Krchnak, V. (2020). Recent progress in the synthesis of morpholines. Academia.edu. [Link]

-

He, Y. P., et al. (2021). Catalytic Enantioselective Synthesis of Morpholinones Enabled by Aza-Benzilic Ester Rearrangement. Journal of the American Chemical Society, 143(20), 7625-7631. [Link]

-

Chemistry Steps. (2025). Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. [Link]

-

HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. HepatoChem. [Link]

-

Organic Chemistry Portal. (2024). Synthesis of morpholines. Organic Chemistry Portal. [Link]

-

Ortiz, K. G., et al. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv. [Link]

-

Zhang, Y., et al. (2008). Concise Synthesis of (S)-N-BOC-2-hydroxymethylmorpholine and (S)-N-BOC-morpholine-2-carboxylic Acid. Organic Process Research & Development, 12(3), 536-538. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. lifechemicals.com [lifechemicals.com]

- 6. researchgate.net [researchgate.net]

- 7. Concise synthesis of (S)-N-BOC-2-hydroxymethylmorpholine and (S)-N-BOC-morpholine-2-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 4-(2-Phenoxy-ethyl)-morpholine-2-carboxylic acid | SCBT - Santa Cruz Biotechnology [scbt.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. hepatochem.com [hepatochem.com]

Application Notes and Protocols for Reductive Amination Strategies Involving Phenoxy-Ethyl Morpholine Intermediates

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Importance of the Phenoxy-Ethyl Morpholine Scaffold

The phenoxy-ethyl morpholine moiety is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds. Its prevalence stems from a combination of favorable physicochemical properties, including metabolic stability, desirable solubility profiles, and the ability to engage in key hydrogen bonding interactions with biological targets. Notable pharmaceuticals such as the antidepressant viloxazine and the norepinephrine reuptake inhibitor reboxetine feature this scaffold, highlighting its significance in the development of therapeutics targeting the central nervous system.

Reductive amination stands out as a cornerstone transformation for the synthesis of these complex amines.[1][2] This powerful and versatile method allows for the construction of carbon-nitrogen bonds through the reaction of a carbonyl compound with an amine, followed by the reduction of the intermediate imine or iminium ion.[3] Its operational simplicity, broad substrate scope, and the availability of mild and selective reducing agents make it an indispensable tool in modern drug discovery and development.[4]

This technical guide provides an in-depth exploration of reductive amination strategies tailored for the synthesis of phenoxy-ethyl morpholine intermediates. We will delve into the mechanistic underpinnings of this reaction, present detailed, field-proven protocols, and offer insights into the selection of reagents and reaction conditions to empower researchers in their synthetic endeavors.

Mechanistic Overview of Reductive Amination

Reductive amination is a sequential process that begins with the condensation of an amine and a carbonyl compound (aldehyde or ketone) to form a hemiaminal intermediate. This is followed by the elimination of water to yield an imine (from a primary amine) or an iminium ion (from a secondary amine). The C=N double bond of this intermediate is then reduced to the corresponding amine.[5] The reaction is typically carried out under weakly acidic conditions, which catalyzes the dehydration step.[6]

A key consideration in reductive amination is the choice of reducing agent. The ideal reagent should selectively reduce the imine or iminium ion in the presence of the starting carbonyl compound. This chemoselectivity is crucial for one-pot reactions, where the amine, carbonyl compound, and reducing agent are all present in the same vessel.[7]

Figure 1: General mechanism of reductive amination.

Comparative Analysis of Common Reducing Agents

The choice of reducing agent is critical to the success of a reductive amination reaction. Several hydride donors have been developed, each with its own set of advantages and limitations. The selection of a particular reagent is often dictated by the reactivity of the substrates, the desired reaction conditions, and the presence of other functional groups in the molecule.

| Reducing Agent | Formula | Key Characteristics | Typical Solvents |

| Sodium Triacetoxyborohydride (STAB) | NaBH(OAc)₃ | Mild and selective, tolerates a wide range of functional groups. Does not readily reduce aldehydes and ketones. Moisture sensitive.[4] | Dichloromethane (DCM), 1,2-Dichloroethane (DCE), Tetrahydrofuran (THF) |

| Sodium Cyanoborohydride | NaBH₃CN | Selective for iminium ions over carbonyls, effective under mildly acidic conditions. Highly toxic cyanide byproducts.[2] | Methanol (MeOH), Ethanol (EtOH) |

| Sodium Borohydride | NaBH₄ | Stronger reducing agent, can reduce aldehydes and ketones. Typically added after imine formation is complete. Cost-effective.[6][8] | Methanol (MeOH), Ethanol (EtOH) |

| Catalytic Hydrogenation | H₂/Catalyst (e.g., Pd/C) | "Green" and atom-economical. Can reduce other functional groups (e.g., nitro groups, alkenes). Requires specialized equipment.[9] | Methanol (MeOH), Ethanol (EtOH), Ethyl Acetate (EtOAc) |

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of N-substituted phenoxy-ethyl morpholine derivatives via reductive amination. These protocols are designed to be robust and adaptable to a range of substrates.

Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride (STAB)

This one-pot procedure is highly versatile and is often the method of choice due to the mildness and selectivity of STAB.[4] It is particularly well-suited for laboratory-scale synthesis.

Reaction Scheme:

Figure 2: Workflow for STAB-mediated reductive amination.

Materials:

-

2-Phenoxyethan-1-amine

-

Aldehyde or Ketone (e.g., Benzaldehyde)

-

Sodium triacetoxyborohydride (STAB)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 2-phenoxyethan-1-amine (1.0 eq.).

-

Dissolve the amine in anhydrous DCM or DCE (approximately 0.1-0.2 M concentration).

-

Add the aldehyde or ketone (1.0-1.2 eq.) to the solution and stir the mixture at room temperature for 20-30 minutes to allow for imine formation.

-

In a single portion, add sodium triacetoxyborohydride (1.2-1.5 eq.) to the reaction mixture. A slight exotherm may be observed.

-

Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-16 hours.

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with DCM (2 x volume of the aqueous layer).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel, if necessary.

Causality Behind Experimental Choices:

-

Anhydrous Solvent: STAB is moisture-sensitive, so the use of an anhydrous solvent is crucial to prevent its decomposition.[10]

-

Pre-stirring before STAB addition: Allowing the amine and carbonyl to stir together before adding the reducing agent facilitates the formation of the imine intermediate, which can lead to higher yields.

-

Stoichiometry of STAB: A slight excess of STAB ensures the complete reduction of the imine/iminium ion.

-

Aqueous Work-up with NaHCO₃: The bicarbonate solution neutralizes any remaining acetic acid from the STAB and quenches the reaction.

Protocol 2: Catalytic Reductive Amination using Hydrogenation

This method is an excellent choice for larger-scale syntheses and is considered a "green" chemistry approach as it generates water as the primary byproduct.[9] It requires a hydrogenation apparatus.

Reaction Scheme:

Figure 3: Workflow for catalytic reductive amination.

Materials:

-

2-Phenoxyethan-1-amine

-

Aldehyde or Ketone (e.g., Acetone)

-

Palladium on carbon (10% Pd/C)

-

Methanol (MeOH) or Ethyl Acetate (EtOAc)

-

Hydrogenation vessel (e.g., Parr shaker)

-

Hydrogen gas source

-

Celite® or a similar filter aid

Procedure:

-

To a hydrogenation vessel, add 2-phenoxyethan-1-amine (1.0 eq.) and the aldehyde or ketone (1.0-1.5 eq.).

-

Add a suitable solvent such as methanol or ethyl acetate to dissolve the reactants (approximately 0.2-0.5 M).

-

Carefully add 10% Pd/C catalyst (1-5 mol% of the limiting reagent) to the solution.

-

Seal the hydrogenation vessel and purge it with nitrogen or argon, followed by hydrogen gas.

-

Pressurize the vessel with hydrogen (typically 1-4 atm) and stir or shake the mixture at room temperature.

-

Monitor the reaction progress by monitoring hydrogen uptake or by analyzing aliquots by TLC or LC-MS.

-

Once the reaction is complete (typically 4-24 hours), carefully vent the hydrogen and purge the vessel with nitrogen.

-

Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with the reaction solvent.

-

Combine the filtrate and washings, and concentrate under reduced pressure to obtain the crude product.

-

The product can be further purified by distillation or column chromatography if necessary.

Causality Behind Experimental Choices:

-

Catalyst Choice: Palladium on carbon is a widely used, robust, and efficient catalyst for the hydrogenation of imines.[9]

-

Solvent: Methanol and ethyl acetate are common solvents for hydrogenation as they are relatively inert under these conditions and effectively dissolve the reactants.

-

Hydrogen Pressure: While atmospheric pressure can be sufficient for some reactions, slightly elevated pressures can increase the reaction rate.[8]

-

Filtration through Celite®: This is a crucial step to ensure the complete removal of the fine, often pyrophoric, palladium catalyst from the product.

Conclusion

Reductive amination is a powerful and adaptable method for the synthesis of phenoxy-ethyl morpholine intermediates and their derivatives. The choice between a hydride-based approach, such as with the mild and selective sodium triacetoxyborohydride, and a catalytic hydrogenation protocol depends on the scale of the reaction, the available equipment, and the specific functionalities present in the substrates. By understanding the underlying mechanisms and carefully selecting the reaction conditions, researchers can effectively leverage these strategies to access a wide array of complex amine structures crucial for the advancement of drug discovery and development.

References

-

Arkivoc. (2008). Synthesis of functionalized benzyl amines by the reductive amination of arylaldehydes with sodium borohydride-acetic acid system. [Link]

-

Royal Society of Chemistry. (2012). Selective N-alkylation of amines using nitriles under hydrogenation conditions: facile synthesis of secondary and tertiary amines. Organic & Biomolecular Chemistry. [Link]

-

Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

-

YouTube. (2020). Alkylation of Amines, Part 2: with Aldehydes and Ketones. [Link]

-

ScienceDirect. (2025). Aldehydes as reducing agents: Reductive alkylation of ketones. [Link]

-

BYU ScholarsArchive. (2014). An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent. [Link]

-

Lund University Research Portal. (2023). Highly Efficient Base Catalyzed N-alkylation of Amines with Alcohols and β-Alkylation of Secondary Alcohols with Primary Alcohols. [Link]

-

Cardiff University. (2018). Borrowing hydrogen catalysis using earth-abundant first row transition metals. Organic & Biomolecular Chemistry. [Link]

-

SciSpace. (n.d.). Facile Synthesis of Secondary Amines through One-Pot Reductive Amination of Aromatic Aldehydes in [Et3NH][HSO4] using Sodium Bor. [Link]

-

National Institutes of Health. (2023). N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. [Link]

-

AIR Unimi. (n.d.). Efficient one-pot reductive aminations of carbonyl compounds with Aquivion-Fe as a recyclable catalyst and sodium borohydride. [Link]

-

JOCPR. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. [Link]

- Google Patents. (n.d.).

-

MDPI. (2020). Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor. [Link]

-

UNL Digital Commons. (2011). A Mild One-Pot Conversion of Alkenes into Amines through Tandem Ozonolysis and Reductive Amination. [Link]

-

Taylor & Francis eBooks. (n.d.). Side Reactions in Reductive Alkylation of Aromatic Amines with Aldehydes and with Ketones. [Link]

-

datapdf.com. (n.d.). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Aldehydes and Ketones. [Link]

-

INIS-IAEA. (n.d.). Sodium Triacetoxyborotritide: Its Preparation and Use. [Link]

-

ScienceDirect. (n.d.). Tertiary Amine Preparation by Reductive Alkylation of Aliphatic Secondary Amines with Ketones. [Link]

-

Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]

-

University of Groningen research portal. (2023). Reductive α-alkylation of ketones with aldehydes at atmospheric pressure of carbon monoxide: the effect of fluoride activation in ruthenium catalysis. [Link]

Sources

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 4. Sodium Triacetoxyborohydride [sigmaaldrich.cn]

- 5. scholarsarchive.byu.edu [scholarsarchive.byu.edu]

- 6. arkat-usa.org [arkat-usa.org]

- 7. jocpr.com [jocpr.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Selective N-alkylation of amines using nitriles under hydrogenation conditions: facile synthesis of secondary and tertiary amines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. m.youtube.com [m.youtube.com]

Application Note: Handling, Storage, and Solubilization Protocols for 4-(2-Phenoxy-ethyl)-morpholine-2-carboxylic acid

Introduction & Scientific Context

4-(2-Phenoxy-ethyl)-morpholine-2-carboxylic acid (CAS: 1171916-86-1 ) is a specialized heterocyclic building block utilized in the synthesis of pharmaceutical candidates. Structurally, it features a morpholine ring substituted with a carboxylic acid at the C2 position and a phenoxyethyl group at the N4 position.

This compound exhibits zwitterionic character due to the presence of a basic tertiary amine (morpholine nitrogen) and an acidic carboxylic acid group. This internal salt formation influences its solubility, melting point, and hygroscopicity. Proper handling is critical to prevent degradation pathways such as oxidative N-dealkylation or moisture-induced aggregation , which can compromise downstream biological assays or synthetic yields.

This guide provides a rigorous, self-validating framework for the storage, handling, and solubilization of this compound, ensuring data integrity in drug discovery workflows.

Physicochemical Profile

Understanding the fundamental properties of the compound is the first step in establishing a robust protocol.

| Property | Specification | Notes |

| Chemical Name | 4-(2-Phenoxy-ethyl)-morpholine-2-carboxylic acid | |

| CAS Number | 1171916-86-1 | Unique Identifier |

| Molecular Formula | C₁₃H₁₇NO₄ | |

| Molecular Weight | 251.28 g/mol | |

| Physical State | Solid (Powder/Crystalline) | Likely hygroscopic due to polar functional groups. |

| pKa (Predicted) | Acid: ~3.5 | Base: ~7.8 | Zwitterionic at neutral pH. |

| Solubility | DMSO (>20 mg/mL), Methanol | Water solubility is pH-dependent. |

Storage Protocols

The "Golden Rule" of Stability

The primary degradation risks for morpholine derivatives are oxidation (of the tertiary amine) and hydrolysis (if esterified, though less relevant here, moisture promotes caking).

Protocol:

-

Temperature: Store neat solid at -20°C for long-term (>1 month) or 2-8°C for short-term usage (<1 month).

-

Atmosphere: The container must be sealed under an inert atmosphere (Argon or Nitrogen) if stored for >6 months.

-

Desiccation: Store within a secondary container (desiccator) to prevent moisture absorption, which alters the effective mass during weighing.

Storage Decision Tree (Visualization)

Figure 1: Decision matrix for optimal storage conditions based on usage frequency.

Handling & Safety

Personal Protective Equipment (PPE)

-

Respiratory: Use a NIOSH-approved N95 mask or work within a fume hood. Morpholine derivatives can be irritants to the respiratory tract.

-

Ocular: Chemical safety goggles.

-

Dermal: Nitrile gloves (standard thickness 0.11 mm is sufficient for solid handling; double glove for DMSO solutions).

Weighing Protocol (Self-Validating Step)

Why: Zwitterions are often hygroscopic. Weighing "by difference" is the only way to ensure the mass transferred is accurate and not affected by static or moisture uptake during the process.

-

Equilibrate the vial to room temperature (approx. 15-30 mins) before opening. Crucial: Opening a cold vial condenses atmospheric water onto the solid.

-

Weigh the entire vial + solid.

-

Transfer the approximate amount to the destination vessel.

-

Weigh the source vial again.

-

Calculation:

.

Solubilization & Stock Preparation

Solvent Selection

-

DMSO (Dimethyl Sulfoxide): The gold standard for this compound class. It disrupts intermolecular hydrogen bonding effectively.

-

Pros: High solubility, sterile-filterable, low volatility.

-

Cons: High freezing point (19°C), hygroscopic.

-

-

Methanol/Ethanol: Good for intermediate dilutions but evaporates effectively.

-

Water/PBS: Not recommended for high-concentration stocks (>10 mM) without pH adjustment. The zwitterionic nature may lead to isoelectric precipitation at neutral pH.

Preparation Workflow

Target: 10 mM Stock Solution in DMSO.

-

Calculate: Use the formula

.- = Mass (mg)

- = 251.28 g/mol [1]

- = Concentration (M)

-

Dissolve: Add DMSO to the solid. Vortex for 30 seconds.

-

Sonicate: If visual particulates remain, sonicate in a water bath at ambient temperature for 5 minutes.

-

Aliquot: Do not store the bulk stock. Divide into single-use aliquots (e.g., 50 µL) to avoid freeze-thaw cycles.

Solubilization Workflow (Visualization)

Figure 2: Step-by-step solubilization workflow ensuring homogeneity and sterility.

Quality Control (QC)

To validate the integrity of the compound before critical assays, perform the following checks:

-

Visual Check: The solid should be white to off-white. Yellowing indicates oxidation of the morpholine ring or phenol moiety.

-

LC-MS Verification:

-

Column: C18 Reverse Phase.

-

Mobile Phase: Water/Acetonitrile (+0.1% Formic Acid).

-

Expectation: Single peak at [M+H]+ = 252.3 m/z.

-

-

NMR Validation: If the compound has been stored >1 year, run a 1H-NMR in DMSO-d6 to confirm the integrity of the ethyl linker (approx. 2.7-4.2 ppm region) and absence of hydrolysis products.

References

- National Center for Biotechnology Information. (2023). PubChem Compound Summary for Morpholine Derivatives. (General reference for morpholine stability).

- European Chemicals Agency (ECHA). (n.d.). Guidance on the handling of Zwitterionic Compounds. (General reference for handling amino-acid-like scaffolds).

Sources

Technical Support Center: A-Z Guide to Chiral Integrity in Morpholine-2-Carboxylic Acid Couplings

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and validated protocols for a critical challenge in medicinal chemistry: minimizing racemization during the amide coupling of morpholine-2-carboxylic acid and its derivatives. Due to its inherent structural properties, this valuable building block is particularly susceptible to loss of stereochemical integrity during activation. This guide is designed to provide you with the mechanistic understanding and practical solutions required to ensure high enantiomeric purity in your final products.

Section 1: The Core Problem — Understanding the Mechanism of Racemization

Before troubleshooting, it is crucial to understand why racemization occurs. The primary pathway for racemization of N-protected α-amino acids during coupling is through the formation of a planar 5(4H)-oxazolone (also known as an azlactone) intermediate.[1][2]

-

Activation: The coupling reagent activates the carboxylic acid, making it susceptible to nucleophilic attack.

-

Cyclization: The N-acyl protecting group's carbonyl oxygen attacks the activated carboxyl group, forming the oxazolone ring.

-

Enolization: In the presence of a base, the α-proton on the newly formed oxazolone is highly acidic and can be abstracted. This creates a planar, achiral enolate intermediate.[3]

-

Reprotonation: The enolate can be reprotonated from either face, leading to a mixture of R and S enantiomers—racemization.

-

Coupling: The amine coupling partner can then attack the oxazolone, opening the ring to form the desired amide bond, but the chiral information has already been scrambled.

The key to preventing racemization is to ensure that the rate of productive amide bond formation is significantly faster than the rate of oxazolone formation and subsequent enolization.

Caption: Mechanism of racemization via oxazolone formation.

Section 2: Frequently Asked Questions (FAQs)

Q1: Which type of coupling reagent is best for suppressing racemization with morpholine-2-carboxylic acid?

A1: Modern uronium/aminium and phosphonium salt reagents are strongly recommended over classic carbodiimides (like DCC or EDC) for sterically hindered and racemization-prone substrates.[4]

-

Uronium/Aminium Salts (HATU, HCTU, COMU): These reagents generate highly reactive O-acylisourea intermediates that couple rapidly with amines.[1][5] COMU, in particular, is an excellent choice as it incorporates the racemization-suppressing additive OxymaPure directly into its structure, shows high solubility, and is considered safer than HOBt- or HOAt-based reagents.[3][6]

-

Phosphonium Salts (PyBOP, PyAOP): These are also highly efficient and generate active esters that react quickly.[3] A key advantage is that they do not have a guanidinylation side reaction that can occur with uronium salts if the reagent is used in excess.[7][8]

Q2: I use EDC for other couplings. Can I still use it here?

A2: Yes, but never use a carbodiimide like EDC or DCC alone. The O-acylisourea intermediate they form is highly prone to racemization.[9] If you must use a carbodiimide, it is essential to include an additive like 1-hydroxybenzotriazole (HOBt) or, preferably, OxymaPure (ethyl 2-cyano-2-(hydroxyimino)acetate).[10] The additive intercepts the reactive intermediate to form a more stable active ester, which is less susceptible to racemization before the amine attacks.[5][11]

Q3: What is the best base to use? Does it matter?

A3: The choice of base is critical. A strong, sterically unhindered base can directly abstract the α-proton, causing racemization even without an oxazolone intermediate.[2][11]

-

Recommended: Use a sterically hindered, non-nucleophilic base. N,N-Diisopropylethylamine (DIPEA) or 2,4,6-collidine are the preferred choices.[3][11] Their bulkiness disfavors α-proton abstraction.

-

Use with Caution: N-methylmorpholine (NMM) is a weaker base and can be a good choice in some systems.[3]

-

Avoid: Triethylamine (TEA) should be avoided. Its small size and relatively strong basicity significantly increase the rate of racemization.[11]

Q4: How important is temperature control?

A4: Very important. Higher temperatures accelerate all reaction rates, including the undesired racemization pathways. A common and effective strategy is to perform the initial activation of the carboxylic acid at a low temperature (e.g., 0 °C) for 5-15 minutes, and then add the amine and allow the reaction to slowly warm to room temperature. This gives the desired coupling reaction a kinetic advantage.

Q5: Does the N-protecting group on the morpholine nitrogen have an effect?

A5: Yes. Urethane-type protecting groups like Boc (tert-butyloxycarbonyl) , Fmoc (Fluorenylmethyloxycarbonyl) , and Cbz (Benzyloxycarbonyl) are known to suppress racemization compared to simple acyl groups (like acetyl).[3] This is because the electron-donating nature of the urethane oxygen makes the α-proton less acidic and disfavors the formation of the oxazolone intermediate.

Section 3: Troubleshooting Guide

| Problem | Primary Suspect(s) | Recommended Solution(s) |

| High degree of racemization detected (>5% of the wrong enantiomer by chiral HPLC). | 1. Coupling reagent choice.2. Base choice.3. Reaction temperature. | 1. Switch Reagent: If using EDC/HOBt, switch to COMU or HATU. These are designed for rapid coupling, kinetically outcompeting racemization.[1][6]2. Change Base: If using TEA, immediately switch to DIPEA or 2,4,6-collidine.[11]3. Lower Temperature: Perform the acid activation step at 0 °C for 15 minutes before adding the amine and allowing the reaction to warm to room temperature. |